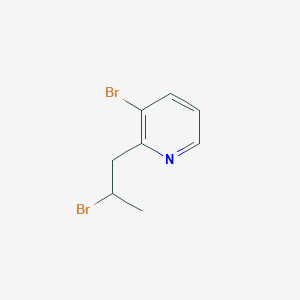

3-Bromo-2-(2-bromopropyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9Br2N |

|---|---|

Molecular Weight |

278.97 g/mol |

IUPAC Name |

3-bromo-2-(2-bromopropyl)pyridine |

InChI |

InChI=1S/C8H9Br2N/c1-6(9)5-8-7(10)3-2-4-11-8/h2-4,6H,5H2,1H3 |

InChI Key |

GIXUCWPTWDSYTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC=N1)Br)Br |

Origin of Product |

United States |

Contextual Significance in Heterocyclic Chemistry

The importance of 3-Bromo-2-(2-bromopropyl)pyridine in heterocyclic chemistry stems from the convergence of several key structural features: the pyridine (B92270) ring, a bromine atom on the aromatic core, and a brominated alkyl side chain. The pyridine ring itself is a common motif in numerous natural products, including vitamins and alkaloids, and is present in a significant number of FDA-approved drugs. lifechemicals.com

The introduction of a bromine atom at the 3-position of the pyridine ring significantly influences its chemical reactivity. While pyridine is generally prone to nucleophilic substitution at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom, electrophilic substitution typically occurs at the 3-position, albeit often under harsh conditions. nih.govstackexchange.comquora.com The presence of a bromo substituent at this position provides a handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are powerful tools for constructing complex molecular architectures. wikipedia.org

Furthermore, the 2-(2-bromopropyl) side chain introduces a second, distinct reactive site. The bromine atom on the propyl group is susceptible to nucleophilic substitution and elimination reactions, typical of alkyl halides. purdue.edupressbooks.pubmsu.edu The interplay between the reactivity of the aryl bromide and the alkyl bromide within the same molecule is a key aspect of its chemical personality, offering the potential for selective and sequential functionalization.

Role As a Versatile Synthetic Intermediate

The dual reactivity of 3-Bromo-2-(2-bromopropyl)pyridine positions it as a highly versatile intermediate for the synthesis of a wide range of more complex molecules. The two bromine atoms, being attached to sp² and sp³ hybridized carbon atoms respectively, exhibit different reactivity profiles, allowing for orthogonal chemical transformations.

The bromine atom on the pyridine (B92270) ring is a prime site for palladium-catalyzed cross-coupling reactions. acs.org This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups. For instance, a Suzuki coupling reaction could be employed to form a new carbon-carbon bond at the 3-position of the pyridine ring.

Conversely, the bromine atom on the propyl side chain is susceptible to nucleophilic substitution by a wide range of nucleophiles, such as amines, alcohols, and thiols, leading to the formation of new carbon-heteroatom bonds. This type of reaction is fundamental in the synthesis of many biologically active compounds. nih.gov

The following table illustrates the potential for selective reactions on this compound:

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group |

| 3-Bromo (Aryl Bromide) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-2-(2-bromopropyl)pyridine |

| 3-Bromo (Aryl Bromide) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Amino-2-(2-bromopropyl)pyridine |

| 2-(2-bromopropyl) | Nucleophilic Substitution | Amine (R₂NH) | 2-(2-Aminopropyl) -3-bromopyridine |

| 2-(2-bromopropyl) | Nucleophilic Substitution | Alcohol (ROH) | 2-(2-Alkoxypropyl) -3-bromopyridine |

The synthesis of such di-functionalized pyridines can be envisioned through multi-step sequences, for example, by the alkylation of a pre-brominated pyridine derivative. The synthesis of 2-alkylpyridines can be achieved through various methods, including Grignard reactions. acs.orgacs.orgrsc.org Subsequent bromination of the alkyl side chain could then furnish the target molecule.

Overview of Research Trajectories

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can potentially occur at two positions: the C-3 of the pyridine ring or the C-2 of the propyl side chain. The preferred site of reaction is dictated by the reaction mechanism and conditions.

The bromine atom at the 3-position of the pyridine ring is generally unreactive towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates the positions ortho and para (2, 4, and 6) to it for nucleophilic attack. The meta position (C-3) does not benefit from this activation, making direct displacement of the bromide by a nucleophile challenging under standard SNAr conditions. For substitution to occur at this position, harsh reaction conditions or the formation of an intermediate, such as a pyridyne, may be necessary. beilstein-journals.orgclockss.org

The bromine atom on the propyl side chain is a secondary alkyl bromide. This site is susceptible to nucleophilic substitution through either an SN1 or SN2 mechanism. libretexts.org The specific pathway is dependent on factors such as the strength of the nucleophile, the solvent polarity, and the reaction temperature. Strong, unhindered nucleophiles in polar aprotic solvents will favor an SN2 reaction, leading to an inversion of stereochemistry if the carbon is chiral. Conversely, conditions that favor carbocation formation, such as a weak nucleophile in a protic solvent, would promote an SN1 pathway. vaia.com

In a competitive reaction scenario, a nucleophile is expected to preferentially attack the secondary bromide on the propyl side chain over the bromide on the pyridine ring. The substitution at a secondary C(sp³)-Br bond is kinetically more favorable than the substitution at the C(sp²)-Br bond at the 3-position of the pyridine ring, which lacks activation. Therefore, high chemoselectivity for the substitution at the side chain can be anticipated under typical nucleophilic substitution conditions.

Table 1: Predicted Selectivity in Nucleophilic Substitution

| Nucleophile Type | Probable Reaction Site | Expected Mechanism |

|---|---|---|

| Strong (e.g., CN⁻, RS⁻) | Propyl Side Chain | SN2 |

| Weak (e.g., H₂O, ROH) | Propyl Side Chain | SN1 |

| Strong Base (e.g., NaNH₂) | Pyridine Ring (via pyridyne) | Elimination-Addition |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and represent a key area of reactivity for this compound.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with a halide. harvard.edu For this compound, the reaction is expected to occur selectively at the C-3 position of the pyridine ring. The C(sp²)-Br bond is significantly more reactive in the oxidative addition step of the catalytic cycle compared to the C(sp³)-Br bond of the secondary alkyl bromide under standard Suzuki-Miyaura conditions. beilstein-journals.orgnih.gov While methods for coupling alkyl bromides exist, they often require specialized ligands and conditions. Therefore, one can achieve selective functionalization of the pyridine ring while leaving the alkyl bromide intact for subsequent transformations. organic-chemistry.orgresearchgate.net

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand |

| Ligand (if applicable) | SPhos, XPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene, DMF |

| Boron Reagent | Arylboronic acid or ester |

| Temperature | 80-120 °C |

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org In the case of this compound, the reaction is highly regioselective for the C(sp²)-Br bond on the pyridine ring. wikipedia.org The mechanism of the Heck reaction is not amenable to the involvement of unactivated alkyl halides. This inherent selectivity allows for the vinylation of the pyridine core without affecting the brominated side chain. beilstein-journals.orgnih.govresearchgate.net

Table 3: Typical Conditions for Heck Reaction

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile (B52724), Toluene |

| Alkene | Styrene, Acrylates |

| Temperature | 100-140 °C |

Other Palladium-Catalyzed Reactions

The structure of this compound presents two distinct sites for palladium-catalyzed cross-coupling reactions: the C(sp²)-Br bond at the 3-position of the pyridine ring and the C(sp³)-Br bond on the propyl side chain. The differing nature of these bonds allows for potential chemoselective functionalization. Generally, the oxidative addition of a palladium(0) catalyst to an aryl bromide is significantly faster and more facile than to an unactivated secondary alkyl bromide. rsc.orglibretexts.org Therefore, it is anticipated that palladium-catalyzed reactions would selectively occur at the 3-position of the pyridine ring first.

Several key palladium-catalyzed cross-coupling reactions are applicable:

Suzuki-Miyaura Coupling: This reaction would involve coupling the 3-pyridyl position with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This is a robust method for creating biaryl structures or introducing alkyl and vinyl groups. For 3-bromopyridines, catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., PPh₃) are effective. researchgate.netnih.gov While Suzuki couplings of alkyl bromides are also known, they typically require more specialized catalytic systems, such as those with bulky, electron-rich phosphine ligands like PCy₃ or N-heterocyclic carbene (NHC) ligands, and often proceed under milder conditions to avoid side reactions like β-hydride elimination. organic-chemistry.orgnih.govprinceton.edu

Heck Coupling: The Heck reaction would form a C-C bond between the 3-position of the pyridine and an alkene. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for vinylation of aryl halides and is typically catalyzed by palladium complexes in the presence of a base. wikipedia.orgbeilstein-journals.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the 3-pyridyl position and a terminal alkyne, creating an alkynylpyridine derivative. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. researchgate.netlibretexts.org Studies on 2-amino-3-bromopyridines have shown high yields with catalysts like Pd(CF₃COO)₂/PPh₃ and CuI. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This cross-coupling reaction would form a C-N bond, allowing for the synthesis of 3-aminopyridine (B143674) derivatives by reacting the C3-Br bond with primary or secondary amines. organic-chemistry.orgnih.gov This reaction is highly effective for a wide range of aryl halides, including bromopyridines, using palladium catalysts with specialized bulky electron-rich phosphine ligands. chemspider.comresearchgate.net

Table 1: Predicted Palladium-Catalyzed Reactions at the C3-Position

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / PPh₃, Base | 3-Aryl- or 3-Alkyl-pyridine |

| Heck | Alkene | Pd(OAc)₂, Base | 3-Vinylpyridine |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt, Base | 3-Alkynylpyridine |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Bulky Ligand, Base | 3-Aminopyridine |

Mechanistic Insights into Cross-Coupling Processes

The mechanism for these palladium-catalyzed cross-coupling reactions is generally understood to proceed through a well-established catalytic cycle involving three primary steps. libretexts.orgnih.govuwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond. This is typically the rate-determining step. For this compound, the oxidative addition is expected to occur preferentially at the C(sp²)-Br bond of the electron-deficient pyridine ring over the C(sp³)-Br bond of the alkyl chain. libretexts.org

Transmetalation: Following oxidative addition, a transmetalation step occurs where the organic moiety from the coupling partner (e.g., the R² group from an R²-BY₂ organoboron reagent in a Suzuki reaction) is transferred to the palladium(II) center, displacing the bromide. wikipedia.orgnih.gov For Suzuki reactions, this step is facilitated by a base, which activates the organoboron species. organic-chemistry.org

Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium center couple, forming the new C-C (or C-N) bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.gov

The presence of the pyridine nitrogen can influence the catalytic cycle. Its Lewis basicity can lead to coordination with the palladium center, potentially affecting the catalyst's activity and stability. Mechanistic studies on related pyridine sulfinates have shown that such chelation can alter the turnover-limiting step of the reaction. nih.gov Furthermore, investigations into the coupling of highly electron-deficient heterocycles, like tetrazines, have highlighted the importance of additives, such as silver salts, to facilitate the transmetalation step. uzh.ch

Cyclization Reactions and Annulation Strategies

The bifunctional nature of this compound, containing both a nucleophilic pyridine nitrogen and an electrophilic alkyl bromide, makes it an ideal candidate for intramolecular cyclization. Through an intramolecular SN2 reaction, the pyridine nitrogen can attack the carbon bearing the bromine atom on the side chain, displacing the bromide and forming a five-membered ring. This would result in the formation of a fused bicyclic pyridinium (B92312) salt, specifically a derivative of the indolizinium system.

Annulation strategies could further exploit the two bromine atoms. For example, a sequential cross-coupling approach could be envisioned. The more reactive C3-Br bond could be functionalized first, followed by a second cross-coupling or a cyclization involving the side-chain bromine. Additionally, treatment of 3-bromopyridines with a strong base like sodium amide can generate a highly reactive pyridyne intermediate, which can then undergo nucleophilic attack to form annulated products. almerja.com

Electrophilic Aromatic Substitution on the Pyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. nih.gov The reaction is further disfavored because protonation or coordination of the nitrogen atom with a Lewis acid catalyst creates a positive charge, increasing the deactivation.

When substitution does occur, the regioselectivity is governed by the existing substituents. For the parent pyridine molecule, electrophilic attack occurs at the C-3 position. In this compound, the directing effects of three groups must be considered:

Pyridine Nitrogen: Strongly deactivating, directs meta (to C3 and C5).

C3-Bromo group: A deactivating, ortho-, para-director. However, in pyridine, its deactivating nature dominates.

C2-(2-bromopropyl) group: An alkyl group, which is weakly activating and ortho-, para-directing (to C3 and C5).

The combined influence of these groups suggests that any potential electrophilic substitution would be strongly directed to the C-5 position . This position is meta to the deactivating nitrogen, para to the activating alkyl group, and ortho to the bromo group. Nonetheless, forcing conditions, such as high temperatures, would likely be necessary to achieve such a transformation.

Radical Reactions Involving the Compound

The presence of two C-Br bonds provides two potential sites for initiating radical reactions.

Intramolecular Radical Cyclization: Homolytic cleavage of the C-Br bond on the propyl side chain would generate a secondary alkyl radical. This radical could then undergo an intramolecular cyclization by attacking the pyridine ring. A 5-exo-trig cyclization onto the C-3 position of the pyridine ring is a plausible pathway, leading to a fused dihydropyridine (B1217469) derivative after rearomatization. Such radical cyclizations are known methods for constructing heterocyclic systems. nih.govresearchgate.net Stereochemical outcomes in similar ketyl radical cyclizations have been modulated using pyridine-boryl radicals, indicating that controlled radical reactions are feasible. rsc.org

Pyridyl Radical Formation: Alternatively, a pyridyl radical could be generated at the C-3 position, for instance, through photoredox catalysis. nih.gov This pyridyl radical could then participate in intermolecular reactions, such as addition to alkenes, to form more complex structures.

Computational Studies on Reaction Mechanisms

While no specific computational studies on this compound have been reported, Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of reactions involving related pyridine compounds. acs.orgacs.orgnih.gov Computational analyses can provide critical insights into:

Reaction Pathways and Energetics: DFT calculations can map the potential energy surfaces for reactions like palladium-catalyzed cross-couplings or cyclizations, identifying transition states and intermediates to determine the most favorable reaction pathway. nih.gov

Regioselectivity: In electrophilic substitutions or C-H activation processes, computational models can predict which position on the pyridine ring is most likely to react by calculating the activation barriers for attack at different sites. acs.orgrsc.org

Ligand and Substrate Effects: The electronic and steric influence of substituents on the pyridine ring and ligands on the metal catalyst can be modeled to understand how they affect reaction rates and outcomes. Studies on pyridine C-H activation have used DFT to explore the complex interplay between the catalyst, directing groups, and the pyridine substrate. rsc.orgchemrxiv.org

Isomer Stability: For reactions that can produce multiple isomers, such as the M-C/M-N isomers in C-H activation products, DFT can predict their relative thermodynamic stabilities, which often correlates well with experimental observations. rsc.org

For this compound, computational studies could clarify the chemoselectivity of palladium-catalyzed reactions, predict the feasibility and regioselectivity of electrophilic substitution, and model the transition states for potential radical or nucleophilic cyclization pathways.

Applications of 3 Bromo 2 2 Bromopropyl Pyridine in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The foundational structure of 3-Bromo-2-(2-bromopropyl)pyridine makes it an ideal starting material for the synthesis of more elaborate heterocyclic systems. The reactivity of the brominated pyridine (B92270) ring is a key feature in these transformations.

Substituted pyridines are a critical class of compounds in organic synthesis, serving as building blocks for materials and biologically relevant molecules. semanticscholar.org The 3-bromopyridine (B30812) scaffold, similar to that in the title compound, is frequently used for creating more complex pyridine derivatives. For instance, research has shown that related compounds like 3-bromo-2-aminopyridine can be used to synthesize a variety of 2-acylamido-3-bromopyridines and 2-anilino-3-bromopyridine. chemicalbook.com

Furthermore, convenient methods have been developed for producing a range of 3-bromo-2-[(N-substituted)amino]pyridines. researchgate.net These reactions demonstrate the principle of using the bromo-substituted pyridine core to introduce diverse functionalities. The bromo group can be targeted in cross-coupling reactions or nucleophilic substitutions to generate a library of pyridine derivatives with tailored electronic and steric properties. While direct examples involving this compound are not extensively documented in the provided literature, its structural analogy to these reactive precursors strongly suggests its utility in similar synthetic strategies.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful methods for constructing polycyclic systems. chim.itresearchgate.net The 3-bromopyridine moiety is particularly useful in hetaryne chemistry for cyclization processes.

A notable application is the hetarynic cyclization of 3-bromo-2-[(N-substituted)amino]pyridines, which are structurally related to the title compound. researchgate.net This process leads to the formation of N-substituted dihydrodipyridopyrazines, a class of polycyclic aromatic nitrogen heterocycles. researchgate.net The reaction proceeds through a hetaryne intermediate, which then undergoes an intramolecular cyclization. The efficiency and outcome of this annulation can be influenced by the nature of the N-substituent, as detailed in the table below.

| Entry | Substituent (R) on Amino Group | Product Ratio (Isomers) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CH(CH₃)₂ | 50/50 | 72 | 48 |

| 2 | CH₂Ph | 70/30 | 96 | 10 |

| 3 | (CH₂)₃Si(CH₃)₃ | 45/55 | 72 | 34 |

| 4 | N(CH₃)(CH₂)₃ | 90/10 | 96 | 50 |

| 5 | N(CH₃)(CH₂)₄ | 50/50 | 168 | 50 |

This research highlights the potential of 3-bromo-2-substituted pyridines to act as key intermediates in the synthesis of complex, fused heterocyclic frameworks. researchgate.net

Building Block for Ligand Design and Coordination Chemistry

Pyridine-based ligands are fundamental in coordination chemistry due to the nitrogen atom's ability to coordinate with metal ions. The introduction of substituents onto the pyridine ring allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes. mdpi.com For example, 2,6-bis(pyrazolyl)pyridines are well-known tridentate ligands that form stable complexes with various transition metals. mdpi.com

While this compound is not explicitly cited as a ligand itself in the provided sources, its structure contains the essential pyridine motif. The two bromine atoms serve as handles for further functionalization. Through reactions such as cross-coupling, the bromo groups can be replaced with other coordinating groups (e.g., pyrazolyl, carboxyl, or amino groups) to create novel multidentate ligands. This synthetic versatility makes it a valuable, albeit indirect, building block for designing ligands with specific coordination geometries and electronic properties for applications in catalysis and materials science.

Intermediate in the Synthesis of Functionally Active Molecules

The synthesis of functionally active molecules for various applications often relies on versatile and reactive intermediates. Substituted pyridines are a prominent class of such intermediates. semanticscholar.org

The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. organic-chemistry.orgsemanticscholar.org The development of novel and more effective agrochemicals often involves the synthesis and screening of libraries of compounds based on a core scaffold. The synthesis of 2,3,6-substituted pyridines, for example, is of significant interest for discovering new agrochemical candidates. organic-chemistry.org

Compounds like 3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde are noted as important intermediates in the synthesis of pharmaceuticals and agrochemicals. Given that this compound is a multi-functionalized pyridine derivative, it represents a potential precursor for new agrochemical agents. Its reactive sites could be used to build more complex molecules for biological screening, positioning it as a valuable starting material in the pipeline of agrochemical research and development.

Substituted pyridines are recognized as important building blocks for functional materials due to their inherent electronic properties. semanticscholar.org The pyridine framework can be incorporated into polymers or small molecules used in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring can be modulated by substituents to achieve desired energy levels and charge-transport properties.

The potential for this compound in this area lies in its capacity to be a precursor for more complex, conjugated systems. The bromine atoms can be utilized in polymerization reactions (e.g., Suzuki or Stille coupling) to incorporate the pyridine unit into a larger polymer backbone. This would allow for the synthesis of new materials with tailored optoelectronic properties, making the title compound an inferred, yet plausible, intermediate for the development of next-generation organic electronic materials.

Development of Novel Organic Materials (Inferred)

While specific research on the use of this compound in the development of novel organic materials is not extensively documented, its structural features suggest a strong potential for such applications. The presence of two bromine atoms, one on the pyridine ring and one on the alkyl side chain, allows for a variety of coupling and polymerization reactions that are fundamental to the synthesis of new materials.

The bromo substituent on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orgsigmaaldrich.com These reactions are widely used to synthesize conjugated polymers and other organic materials with interesting electronic and photophysical properties. For instance, the palladium-catalyzed coupling of bromopyridines with suitable monomers could lead to the formation of novel pyridine-containing polymers.

Furthermore, the 2-bromopropyl side chain offers another reactive handle for material synthesis. This alkyl bromide can undergo nucleophilic substitution reactions or participate in radical polymerization processes. An interesting parallel can be drawn from the copper(0)-catalyzed borylation of (3-bromopropyl)benzene, which indicates the feasibility of transforming the bromopropyl group into other functional groups, such as boronate esters. acs.org These esters are valuable intermediates for further cross-coupling reactions, enabling the construction of complex macromolecular architectures.

The combination of a reactive aryl bromide and an alkyl bromide in one molecule makes this compound a potentially valuable monomer or cross-linking agent for the synthesis of functional polymers, metal-organic frameworks (MOFs), and other advanced materials. The pyridine nitrogen atom can also act as a coordination site for metal ions, opening up possibilities for the creation of novel coordination polymers and catalysts.

Table 1: Potential Reactions for Material Synthesis

| Reaction Type | Reactive Site | Potential Product | Reference for Analogy |

|---|---|---|---|

| Suzuki Coupling | 3-Bromo on pyridine ring | Bi-aryl or conjugated polymers | wikipedia.org |

| Heck Reaction | 3-Bromo on pyridine ring | Substituted pyridines with vinyl groups | wikipedia.org |

| Buchwald-Hartwig Amination | 3-Bromo on pyridine ring | N-Aryl pyridine derivatives | wikipedia.org |

| Nucleophilic Substitution | 2-Bromopropyl side chain | Ethers, amines, thioethers | General Reactivity |

| Radical Polymerization | 2-Bromopropyl side chain | Poly(pyridylalkene)s | General Reactivity |

Stereoselective Synthesis with this compound

The chiral center at the second carbon of the bromopropyl group in this compound introduces the possibility of its use in stereoselective synthesis. Reactions involving this chiral center could potentially proceed with a high degree of stereocontrol, leading to the formation of enantiomerically enriched products.

One potential application lies in the stereoselective substitution of the secondary bromide. The outcome of such reactions would be highly dependent on the reaction mechanism (SN1 or SN2), the nature of the nucleophile, and the reaction conditions. A well-controlled SN2 reaction with a chiral nucleophile or in the presence of a chiral catalyst could lead to the formation of a single diastereomer.

Furthermore, the "2-(2-bromopropyl)" substituent could act as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule. The proximity of the chiral center to the pyridine nitrogen might influence the coordination of the nitrogen to a metal catalyst, thereby creating a chiral environment that could induce asymmetry in a catalytic reaction.

While direct studies on the stereoselective reactions of this compound are not available, the broader field of asymmetric synthesis involving substituted pyridines is an active area of research. For example, the dearomatization of pyridines can be achieved with high stereoselectivity, leading to the formation of chiral piperidines and other saturated nitrogen heterocycles. Although not directly applicable to the side chain of the title compound, this highlights the potential for achieving stereocontrol in reactions involving pyridine derivatives.

Table 2: Potential Stereoselective Transformations

| Reaction Type | Chiral Center | Potential Outcome | Key Considerations |

|---|---|---|---|

| Nucleophilic Substitution | C2 of the propyl chain | Enantiomerically enriched substitution products | SN1 vs. SN2 mechanism, chiral nucleophiles/catalysts |

| Asymmetric Catalysis | Pyridine nitrogen and chiral side chain | Enantioselective transformations at the pyridine ring or a substrate | Design of a suitable chiral ligand/catalyst system |

Derivatization and Functionalization Strategies of 3 Bromo 2 2 Bromopropyl Pyridine

Modifications of the Bromine Substituents

The two bromine atoms on 3-Bromo-2-(2-bromopropyl)pyridine offer distinct opportunities for chemical modification. The aryl bromide at the 3-position of the pyridine (B92270) ring is generally less reactive towards nucleophilic substitution than the alkyl bromide on the propyl side chain. However, it is amenable to a range of metal-catalyzed cross-coupling reactions. Conversely, the secondary bromide on the propyl chain is susceptible to nucleophilic substitution and elimination reactions.

Halogen exchange reactions, such as the Finkelstein reaction, could be employed to replace one or both bromine atoms with other halogens, thereby modulating the reactivity of the compound. Given the higher reactivity of alkyl halides in nucleophilic substitution, treatment with a salt like sodium iodide in a suitable solvent such as acetone (B3395972) would likely lead to the selective formation of 3-Bromo-2-(2-iodopropyl)pyridine. This transformation can be valuable as alkyl iodides are generally better leaving groups than alkyl bromides, facilitating subsequent nucleophilic substitution reactions on the side chain.

For the less reactive aryl bromide, more forcing conditions or specialized catalytic systems, potentially involving copper or palladium catalysts, would be necessary to achieve halogen exchange at the C-3 position of the pyridine ring.

Table 1: Potential Halogen Exchange Reactions

| Starting Material | Reagent | Potential Product |

| This compound | Sodium Iodide (NaI) in Acetone | 3-Bromo-2-(2-iodopropyl)pyridine |

| This compound | Silver(I) Fluoride (AgF) | 3-Bromo-2-(2-fluoropropyl)pyridine |

Selective or complete removal of the bromine atoms can be achieved through various reductive debromination methods. The choice of reducing agent and reaction conditions would determine the outcome. Milder reducing agents, or those that favor radical pathways, might selectively reduce the more reactive alkyl bromide. For instance, radical-mediated reductions using tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN) could potentially yield 3-Bromo-2-propylpyridine.

Simultaneous removal of both bromine atoms would require stronger reducing conditions, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, or the use of active metals like zinc in an acidic medium.

Table 2: Potential Reductive Debromination Reactions

| Starting Material | Reagent | Potential Product |

| This compound | Tributyltin Hydride (Bu3SnH), AIBN | 3-Bromo-2-propylpyridine |

| This compound | H2, Pd/C, base | 2-Propylpyridine |

Transformations of the Propyl Side Chain

The secondary bromide on the propyl side chain is a key functional handle for introducing a wide array of functionalities through nucleophilic substitution or for modifying the carbon skeleton.

The secondary alkyl bromide is susceptible to SN2 reactions with a variety of nucleophiles. This would allow for the introduction of functional groups such as azides, cyanides, thiols, and amines. For example, reaction with sodium azide (B81097) would yield 3-Bromo-2-(2-azidopropyl)pyridine, a precursor for the corresponding amine via reduction. Similarly, reaction with sodium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. It is important to note that with strong, sterically hindered bases, elimination to form 3-Bromo-2-(prop-1-en-2-yl)pyridine could be a competing side reaction.

Table 3: Potential Nucleophilic Substitution Reactions on the Propyl Side Chain

| Reagent | Product Functional Group | Potential Product Name |

| Sodium Azide (NaN3) | Azide | 3-Bromo-2-(2-azidopropyl)pyridine |

| Sodium Cyanide (NaCN) | Cyano | 3-Bromo-2-(2-cyanopropyl)pyridine |

| Sodium Hydroxide (NaOH) | Hydroxyl | 1-(3-Bromopyridin-2-yl)propan-2-ol |

| Ammonia (NH3) | Amino | 1-(3-Bromopyridin-2-yl)propan-2-amine |

The propyl side chain can be further modified to extend its length or introduce more complex structures. For instance, the bromide could be converted to a Grignard reagent, which could then be reacted with various electrophiles. However, the presence of the electrophilic pyridine ring and the other bromo substituent would complicate this approach, likely requiring protective group strategies or very specific reaction conditions. A more straightforward approach would be to use the bromide as an electrophile in reactions with carbon nucleophiles, such as organocuprates, to achieve chain extension.

Direct Functionalization of the Pyridine Ring System

The 3-bromopyridine (B30812) core offers several avenues for functionalization, primarily through metal-catalyzed cross-coupling reactions. The bromine atom at the C-3 position can participate in Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. wikipedia.org

For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the corresponding 3-aryl-2-(2-bromopropyl)pyridine. This strategy allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. Similarly, a Buchwald-Hartwig amination could be employed to introduce primary or secondary amines at this position.

Direct C-H functionalization of the pyridine ring is another potential, though more challenging, avenue. The electron-withdrawing nature of the nitrogen atom and the bromo-substituent deactivates the ring towards electrophilic aromatic substitution. However, directed ortho-metalation strategies, potentially guided by the propyl side chain after its conversion to a suitable directing group, could enable functionalization at the C-4 position.

Table 4: Potential Cross-Coupling Reactions on the Pyridine Ring

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki Coupling | Arylboronic Acid | 3-Aryl-2-(2-bromopropyl)pyridines |

| Heck Reaction | Alkene | 3-Alkenyl-2-(2-bromopropyl)pyridines |

| Buchwald-Hartwig Amination | Amine | 3-Amino-2-(2-bromopropyl)pyridines |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-2-(2-bromopropyl)pyridines |

Based on the provided search results, there is no information available on the derivatization and functionalization of the specific compound "this compound" to synthesize its amino-substituted derivatives. The scientific literature found does not describe reactions starting from this particular molecule to create amino-substituted versions.

Therefore, it is not possible to generate an article with the requested content for section "5.4. Synthesis of Amino-Substituted Derivatives" as it pertains to "this compound".

Advanced Spectroscopic and Analytical Research Methodologies for 3 Bromo 2 2 Bromopropyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 3-Bromo-2-(2-bromopropyl)pyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like bromine and the pyridine (B92270) nitrogen causing a downfield shift (higher ppm). The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by the substitution pattern. chemicalbook.com The protons of the 2-bromopropyl group would appear in the aliphatic region. The methine (CH) proton adjacent to the bromine atom would be significantly deshielded, appearing at a higher chemical shift than the methyl (CH₃) protons. docbrown.info Spin-spin coupling between adjacent, non-equivalent protons would lead to signal splitting, providing valuable information about the connectivity of the atoms. For instance, the CH proton signal would be split into a multiplet by the adjacent CH₃ protons, while the CH₃ signal would be split into a doublet by the single CH proton. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbons bonded to bromine (C3 on the ring and C2 on the propyl chain) would show shifts influenced by the heavy atom effect. chemicalbook.com The aliphatic carbons of the propyl group would appear at upfield chemical shifts.

Expected ¹H and ¹³C NMR Chemical Shifts: While experimental data for the specific title compound is not publicly available, theoretical shifts can be predicted based on known data for related fragments like 3-bromopyridine (B30812), 3-bromo-2-methylpyridine, and 2-bromopropane. chemicalbook.comdocbrown.infochemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyridine H-4 | 7.5 - 7.8 | - | Doublet of Doublets (dd) |

| Pyridine H-5 | 7.2 - 7.4 | - | Doublet of Doublets (dd) |

| Pyridine H-6 | 8.4 - 8.6 | - | Doublet of Doublets (dd) |

| Propyl CH | 4.5 - 4.8 | 45 - 50 | Quartet (q) |

| Propyl CH₂ | 3.3 - 3.6 | 35 - 40 | Doublet (d) |

| Propyl CH₃ | 1.8 - 2.0 | 20 - 25 | Doublet (d) |

| Pyridine C-2 | - | 158 - 162 | Singlet |

| Pyridine C-3 | - | 120 - 124 | Singlet |

| Pyridine C-4 | - | 138 - 142 | Singlet |

| Pyridine C-5 | - | 125 - 129 | Singlet |

| Pyridine C-6 | - | 148 - 152 | Singlet |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for identifying it in complex mixtures. The presence of two bromine atoms in the molecule creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 isotopic cluster in a 1:2:1 intensity ratio, which serves as a definitive signature for its identification. libretexts.org

In reaction monitoring, MS can track the consumption of reactants and the formation of products over time. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of reaction components before their detection by the mass spectrometer. cdc.govnih.gov

Fragmentation Analysis: Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The analysis of these fragmentation patterns provides structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of a bromine atom: [M-Br]⁺

Loss of the bromopropyl side chain: [M - C₃H₆Br]⁺

Cleavage of the C-C bond in the side chain: Resulting in fragments corresponding to the bromopyridyl moiety. libretexts.orgyoutube.com

Formation of a stable tropylium-like ion from the pyridine ring after initial fragmentation. researchgate.net

The study of fragmentation patterns of related brominated aromatic compounds and ketamine analogues shows that cleavage adjacent to heteroatoms and functional groups is common. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. Both methods probe the vibrations of molecular bonds, which occur at specific, characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the IR spectrum would display characteristic absorption bands corresponding to:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.

C=C and C=N stretching (pyridine ring): A series of bands in the 1400-1650 cm⁻¹ region. researchgate.netmdpi.com

C-H bending: In the 1000-1300 cm⁻¹ region.

C-Br stretching: Typically found in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹.

The exact frequencies can be influenced by the substitution pattern on the pyridine ring. cdnsciencepub.comcdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the pyridine ring and the C-Br bonds are expected to produce notable Raman signals. cdnsciencepub.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1650 | Strong |

| C-H | Bending | 1000 - 1300 | Medium-Weak |

| C-Br | Stretching | 500 - 700 | Strong |

Source: Inferred from data on pyridine and substituted pyridines. mdpi.comcdnsciencepub.comyoutube.comnist.gov

X-ray Crystallography for Solid-State Structural Analysis (Inferred)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a pattern is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions.

While a crystal structure for this compound is not publicly documented, analysis of related structures like 3-bromopyridine N-oxide and other brominated aromatic compounds allows for inferences about its potential solid-state structure. nih.govresearchgate.netsemanticscholar.org Such an analysis would provide exact bond lengths, bond angles, and torsion angles. It would also reveal crucial information about intermolecular interactions, such as π–π stacking of the pyridine rings and halogen bonding involving the bromine atoms, which govern the crystal packing. nih.govrsc.org The introduction of bromine can significantly influence the crystal packing through these non-covalent interactions. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for its isolation during synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for purity determination. helixchrom.com A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net The compound would be detected by a UV detector, as the pyridine ring is a strong chromophore. The purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram. LC-MS, which combines HPLC with mass spectrometry, provides both purity data and mass confirmation simultaneously, making it an invaluable tool in chemical research. nih.gov

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is another powerful separation technique. cdc.gov this compound would be vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC is highly effective for detecting and quantifying volatile impurities. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. A spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separation is observed under UV light or by using a staining agent.

Theoretical and Computational Chemistry Studies on 3 Bromo 2 2 Bromopropyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 3-bromo-2-(2-bromopropyl)pyridine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide valuable insights into its geometry, stability, and electronic properties. iiste.orgresearchgate.net

Theoretical studies on related brominated pyridine (B92270) derivatives have demonstrated the utility of DFT in optimizing molecular geometry, including bond lengths and angles. nih.govnih.gov For this compound, these calculations would elucidate the spatial arrangement of the bromo and bromopropyl substituents on the pyridine ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Specific bond lengths (C-Br, C-N, C-C) and angles would be determined. | Provides the most stable three-dimensional structure. |

| Dipole Moment | A non-zero value, indicating a polar molecule. | Influences solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential around the nitrogen atom; positive potential near hydrogen atoms and potentially the carbon attached to bromine. | Predicts sites for intermolecular interactions and chemical reactions. |

| Electron Density | Higher electron density on the nitrogen and bromine atoms. | Highlights the distribution of electrons within the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

The 2-bromopropyl substituent in this compound introduces conformational flexibility. Molecular Dynamics (MD) simulations are a computational method well-suited for exploring the different spatial arrangements (conformers) of a molecule over time. nih.gov By simulating the motion of atoms based on a force field, MD can reveal the preferred conformations and the energy barriers between them.

For this compound, MD simulations would be crucial for understanding the rotational freedom around the C-C single bonds of the propyl chain. This analysis would identify the most stable conformers, which are those that the molecule is most likely to adopt. The conformational landscape can significantly impact the molecule's reactivity and its ability to interact with other molecules. Studies on other substituted pyridines have successfully used MD to investigate their conformational preferences and the stability of different ligand-protein complexes. nih.govacs.org

Table 2: Potential Outcomes of Molecular Dynamics Simulations for this compound

| Aspect of Analysis | Predicted Outcome | Implication |

| Conformational Landscape | Identification of several low-energy conformers corresponding to different orientations of the bromopropyl group. | Determines the predominant shapes of the molecule in solution. |

| Rotational Barriers | Calculation of the energy required to rotate around the C-C bonds of the side chain. | Indicates the flexibility of the bromopropyl substituent. |

| Solvent Effects | Analysis of how the presence of a solvent influences conformational preferences. | Provides a more realistic model of the molecule's behavior in a reaction medium. |

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. nih.govsns.itnih.gov

For this compound, the prediction of its ¹H and ¹³C NMR spectra would be particularly useful. By calculating the magnetic shielding of each nucleus, it is possible to estimate their chemical shifts. pw.edu.pl This information can aid in the assignment of experimental spectra and confirm the molecular structure. Discrepancies between calculated and experimental shifts can sometimes be resolved by considering factors like solvent effects or by using more advanced computational methods. mdpi.comnih.gov

Similarly, the calculation of vibrational frequencies can help in interpreting the IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. nih.gov This allows for the assignment of the absorption bands observed in an experimental IR spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters | Utility |

| ¹H NMR | Chemical shifts for each unique proton in the molecule. | Aids in structural elucidation and confirmation. |

| ¹³C NMR | Chemical shifts for each unique carbon atom. | Complements ¹H NMR for a complete structural assignment. |

| IR Spectroscopy | Vibrational frequencies corresponding to C-H, C-N, C-Br, and other bond vibrations. | Helps to identify functional groups and confirm molecular identity. |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax). | Provides information about the electronic transitions within the molecule. |

Frontier Molecular Orbital Analysis and Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.orgslideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound, which can be calculated using DFT, would provide significant insights into its chemical behavior.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.com An analysis of the HOMO and LUMO of this compound would likely show that the HOMO is distributed over the pyridine ring and the lone pairs of the nitrogen and bromine atoms. The LUMO is expected to be located primarily on the pyridine ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack. wuxibiology.com

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. scirp.org A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. By examining the FMOs, one can predict the most likely sites for electrophilic and nucleophilic attack, thereby predicting the pathways of various chemical reactions. For instance, in a nucleophilic substitution reaction, the nucleophile would preferentially attack the atom with the largest LUMO coefficient.

Table 4: Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Location of Highest Density | Implication for Reactivity |

| HOMO | Pyridine ring, nitrogen and bromine lone pairs. | Site of electron donation in reactions with electrophiles. |

| LUMO | Carbon atoms of the pyridine ring. | Site of electron acceptance in reactions with nucleophiles. |

| HOMO-LUMO Gap | A specific energy value (in eV). | Indicator of chemical reactivity and stability. |

Quantitative Structure-Property Relationships (QSPR) in Synthetic Design (If applicable, not QSAR related to biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.net While often used in the context of biological activity (QSAR), QSPR can also be applied to predict properties relevant to synthetic design, such as boiling point, solubility, or reactivity.

For a series of related substituted pyridines, a QSPR model could be developed to predict a specific property based on a set of calculated molecular descriptors. These descriptors can include steric, electronic, and topological parameters. For instance, a QSPR study could aim to predict the reaction rate of a particular synthetic transformation for a library of pyridine derivatives. researchgate.net

In the case of this compound, while specific QSPR studies for its synthesis are not documented, the principles of QSPR could be applied. For example, by synthesizing a small set of analogous compounds and measuring a key synthetic property (e.g., yield or reaction time under specific conditions), a QSPR model could be built. This model could then be used to predict the same property for other, yet-to-be-synthesized derivatives, thereby guiding the design of more efficient synthetic routes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-bromo-2-(2-bromopropyl)pyridine, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves bromination of pyridine precursors. For example, bromination of 2-(2-propenyl)pyridine derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can introduce bromine atoms at specific positions. Solvent selection (e.g., CCl₄ or DCM) and temperature control (40–80°C) are critical to minimize side reactions .

Q. How do the bromine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atoms at the 3-position and 2-bromopropyl group act as electrophilic centers, facilitating Suzuki-Miyaura or Ullmann-type couplings. Steric hindrance from the 2-bromopropyl group may slow reactions at the 3-position, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for bromopropyl groups). HPLC with UV detection (λ = 254 nm) monitors purity, and X-ray crystallography resolves steric effects of the bromopropyl chain .

Advanced Research Questions

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Selective activation of the 3-bromo site can be achieved using bulky ligands (e.g., SPhos) to sterically shield the 2-bromopropyl group. Microwave-assisted synthesis (100–120°C, 30 min) enhances reaction rates while minimizing decomposition . Computational modeling (DFT) predicts electronic effects of substituents on transition states, guiding catalyst selection .

Q. How does the compound’s dual bromine substitution impact its biological activity, particularly in anticancer studies?

- Methodological Answer : In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values <10 µM, attributed to alkylation of DNA nucleophiles. The bromopropyl chain enhances membrane permeability (logP ≈ 2.5), while comparative studies with mono-brominated analogs reveal 2–3x higher cytotoxicity, suggesting synergistic effects .

Q. How can conflicting data on substituent effects in antimicrobial studies be resolved?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from differential penetration of the bromopropyl group. Standardized broth microdilution assays (CLSI guidelines) and lipophilicity-adjusted MIC comparisons are recommended. Molecular docking studies identify binding affinities to bacterial targets (e.g., dihydrofolate reductase) .

Q. What role do solvent polarity and proticity play in SNAr reactions with this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic aromatic substitution (SNAr), achieving >80% yield with amines. Protic solvents (e.g., ethanol) reduce reactivity due to hydrogen bonding with bromide leaving groups. Kinetic studies (GC-MS monitoring) validate solvent effects on activation energy .

Q. How can computational tools predict the compound’s metabolic stability in drug design?

- Methodological Answer : CYP450 metabolism is modeled using software like Schrödinger’s ADMET Predictor. The trifluoromethyl group (if present in analogs) reduces oxidative metabolism, while bromine atoms may increase hepatic clearance. MD simulations (AMBER force field) assess binding to plasma proteins (e.g., HSA) to refine pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.